4-(Benzofuran-2-yl)piperidine hydrochloride mechanism of action
4-(Benzofuran-2-yl)piperidine hydrochloride mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Benzofuran-2-yl)piperidine hydrochloride
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. 4-(Benzofuran-2-yl)piperidine hydrochloride represents one such molecule, integrating the biologically versatile benzofuran core with the frequently utilized piperidine scaffold. While the specific pharmacological profile of this compound is not yet extensively documented in publicly available literature, its constituent parts are associated with a wide array of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of 4-(Benzofuran-2-yl)piperidine hydrochloride. By leveraging established principles of drug discovery and detailed experimental protocols, this document outlines a logical, multi-tiered approach, from initial target identification to in-depth pathway analysis, thereby paving the way for its potential clinical development.
Introduction: Structural Rationale and Therapeutic Potential
4-(Benzofuran-2-yl)piperidine hydrochloride is a heterocyclic compound featuring a benzofuran ring system linked at the 2-position to a piperidine moiety. The benzofuran nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The piperidine ring, on the other hand, is a key component of many central nervous system (CNS) active agents and other therapeutics, often serving as a versatile linker or pharmacophoric element.[4] The combination of these two "privileged structures" suggests that 4-(Benzofuran-2-yl)piperidine hydrochloride could interact with a variety of biological targets, offering potential applications in oncology, neuropharmacology, and infectious diseases.[1][4]
This guide will provide a roadmap for elucidating the MoA of this promising compound, starting with a review of the known pharmacology of its structural relatives to generate initial hypotheses, followed by a detailed experimental plan to test these hypotheses and uncover its precise molecular interactions and downstream effects.
Hypothesis Generation: Putative Molecular Targets and Pathways
Based on the extensive literature on benzofuran and piperidine derivatives, several plausible mechanisms of action for 4-(Benzofuran-2-yl)piperidine hydrochloride can be postulated. These hypotheses will form the basis of the proposed experimental investigation.
Oncology
Many benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms.[1]
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Kinase Inhibition: The benzofuran scaffold has been incorporated into inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle.[5][6]
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Epigenetic Modulation: Certain benzofuran-containing molecules act as inhibitors of lysine-specific demethylase 1 (LSD1) or sirtuins (e.g., SIRT1, SIRT2), enzymes that play a critical role in cancer cell proliferation and survival.[7][8][9]
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Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition: Some substituted benzofurans have been shown to selectively inhibit the HIF-1 pathway, a key mediator of tumor adaptation to hypoxic environments.[1]
Neuropharmacology
The piperidine moiety is a hallmark of many neuroactive compounds, and benzofurans have also been implicated in neurological pathways.
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Monoamine Transporter Inhibition: Psychoactive benzofurans have been shown to inhibit the uptake of norepinephrine (NA) and serotonin (5-HT), and to a lesser extent dopamine (DA), similar to some antidepressants and psychostimulants.[10]
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Serotonin (5-HT) Receptor Modulation: The benzoylpiperidine fragment is a known pharmacophore for 5-HT2A receptor antagonists, a key feature of atypical antipsychotics.[4] Additionally, some benzofurans act as agonists at 5-HT2A and 5-HT2B receptors.[10]
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Adenosine Receptor Antagonism: Methoxy-substituted 2-benzoyl-1-benzofuran derivatives have shown affinity for adenosine A1 and A2A receptors, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[11]
Infectious Diseases
Benzofuran derivatives have been investigated for their activity against a range of pathogens.
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Antibacterial Activity: The benzofuran core is a useful skeleton for the discovery of novel antibacterial agents that can act through various mechanisms.[3] Some derivatives have shown promising activity against Mycobacterium tuberculosis.[12][13]
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Enzyme Inhibition: In bacteria, benzofuran-piperazine derivatives have been studied as potential inhibitors of enzymes like GlcN-6-P synthase.[14]
A Tiered Experimental Approach to MoA Elucidation
A systematic, multi-tiered approach is proposed to efficiently and comprehensively investigate the mechanism of action of 4-(Benzofuran-2-yl)piperidine hydrochloride.
Caption: Tiered workflow for MoA elucidation.
Tier 1: Broad Target Screening
The initial step is to perform broad screening to identify the most promising biological targets.
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Receptor Binding Panels: Utilize a commercial service (e.g., Eurofins SafetyScreen44 or DiscoverX BioMAP) to screen the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This will rapidly identify potential interactions, particularly within the neuropharmacology space.
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Enzyme Inhibition Panels: Screen against panels of kinases and epigenetic enzymes, given the known activities of benzofuran derivatives in oncology.
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Phenotypic Screening: Assess the compound's effect on cell viability across a panel of cancer cell lines (e.g., NCI-60) to identify potential antiproliferative activity.
Tier 2: Target Validation and In Vitro Characterization
Once initial "hits" are identified, the next step is to validate these interactions and characterize the compound's potency and efficacy.
| Assay Type | Parameter Measured | Purpose |
| Radioligand Binding | Kd (dissociation constant) | Quantifies binding affinity to the target receptor. |
| Functional Assays | EC50 / IC50 | Determines potency as an agonist or antagonist. |
| Enzyme Inhibition Assays | IC50, Ki | Quantifies enzyme inhibitory potency and affinity. |
Protocol 1: Radioligand Binding Assay for a GPCR Target
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Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
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Incubation: In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [3H]-ketanserin) and varying concentrations of 4-(Benzofuran-2-yl)piperidine hydrochloride.
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Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
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Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
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Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Tier 3: Cellular Mechanism and Pathway Analysis
With a validated target, the focus shifts to understanding the compound's effects in a cellular context.
Caption: Cellular MoA investigation workflow.
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Target Engagement Assays: Confirm that the compound binds to its intended target within intact cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.
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Downstream Signaling: Use Western blotting to measure changes in the phosphorylation state of key signaling proteins downstream of the target (e.g., ERK, AKT for kinase pathways; cAMP levels for GPCRs).
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Cell-based Functional Assays: Correlate target engagement with a functional cellular outcome. For an anticancer compound, this would involve assays for apoptosis (e.g., Annexin V staining) and cell cycle arrest (e.g., propidium iodide staining followed by flow cytometry).
Protocol 2: Western Blot for Downstream Signaling
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Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of 4-(Benzofuran-2-yl)piperidine hydrochloride for a specified time.
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Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins.
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Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Tier 4: In Vivo Target Validation and Efficacy
The final step is to confirm the mechanism of action in a living organism and assess therapeutic potential.
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Pharmacokinetics (PK): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier if CNS activity is suspected.
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Target Engagement Biomarkers: Measure biomarkers in tissue or blood that confirm the compound is interacting with its target in vivo.
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Disease Models: Evaluate the compound's efficacy in relevant animal models, such as tumor xenograft models for cancer or behavioral models for neurological disorders.
Conclusion
4-(Benzofuran-2-yl)piperidine hydrochloride is a molecule of significant interest due to its hybrid structure, which suggests a rich and diverse pharmacology. Although its specific mechanism of action is currently undefined, the systematic, hypothesis-driven experimental framework outlined in this guide provides a clear and robust path for its elucidation. By progressing through the tiers of broad screening, target validation, cellular pathway analysis, and in vivo efficacy studies, researchers can thoroughly characterize the compound's biological activity. This comprehensive approach will not only reveal the fundamental molecular mechanisms at play but also pave the way for the potential development of 4-(Benzofuran-2-yl)piperidine hydrochloride as a novel therapeutic agent for a range of human diseases. The insights gained will be invaluable for medicinal chemists in designing future analogues with improved potency, selectivity, and pharmacokinetic properties.
References
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1241. [Link]
-
Krishnaswamy, G., et al. (2022). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Research Journal of Chemistry and Environment, 27(1). [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 556. [Link]
-
Ghasemi, Z., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Scientific Reports, 13(1), 12193. [Link]
-
Gowramma, B., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-195. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PubMed, 35470754. [Link]
-
Li, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 225, 113501. [Link]
-
van der Walt, M. M., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic & Medicinal Chemistry, 28(1), 115189. [Link]
-
Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. [Link]
-
Kumar, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Organic Chemistry, 26(1), 3-23. [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1341. [Link]
-
Kolli, D., et al. (2020). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Letters in Organic Chemistry, 17(1), 57-67. [Link]
-
Ghorab, M. M., et al. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Journal of Heterocyclic Chemistry, 53(5), 1481-1487. [Link]
-
Rangaswamy, J., et al. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 8(5), 662-672. [Link]
-
Anonymous. (2024). Synthesis and evaluation of substituted benzofurans as antitubercular agents. Innovative Techniques in Agriculture, 8(1), 1-10. [Link]
-
Basile, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]
-
Kumar, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27697-27725. [Link]
-
Shingare, P. G., et al. (2021). Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors. Scientific Reports, 11(1), 22596. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easpublisher.com [easpublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
